1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea
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Overview
Description
1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an oxo group at the 2-position and a urea moiety attached to the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as nickel or rhodium, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to achieve efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can lead to a wide range of functionalized imidazole compounds.
Scientific Research Applications
1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid
- 3-Methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Uniqueness
1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea is unique due to its specific substitution pattern and the presence of both an oxo group and a urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
861595-45-1 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2-oxo-1,3-dihydroimidazol-4-yl)methylurea |
InChI |
InChI=1S/C5H8N4O2/c6-4(10)7-1-3-2-8-5(11)9-3/h2H,1H2,(H3,6,7,10)(H2,8,9,11) |
InChI Key |
HFBCIQPFHINBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N1)CNC(=O)N |
Origin of Product |
United States |
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